molecular formula C16H10Cl2N2O2 B8414133 8-Benzyloxy-5,7-dichloroquinoxaline-2-carboxaldehyde

8-Benzyloxy-5,7-dichloroquinoxaline-2-carboxaldehyde

Cat. No.: B8414133
M. Wt: 333.2 g/mol
InChI Key: OCSLMJMWOWNHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Benzyloxy-5,7-dichloroquinoxaline-2-carboxaldehyde is a useful research compound. Its molecular formula is C16H10Cl2N2O2 and its molecular weight is 333.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H10Cl2N2O2

Molecular Weight

333.2 g/mol

IUPAC Name

5,7-dichloro-8-phenylmethoxyquinoxaline-2-carbaldehyde

InChI

InChI=1S/C16H10Cl2N2O2/c17-12-6-13(18)16(22-9-10-4-2-1-3-5-10)15-14(12)19-7-11(8-21)20-15/h1-8H,9H2

InChI Key

OCSLMJMWOWNHPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C3=NC=C(N=C23)C=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of the 2-methyl product from Step B (93 mg, 0.291 mmol) and SeO2 (100 mg) in dioxane (4 mL) and H2O (0.4 mL) was heated under reflux for 3 h. The mixture was cooled, filtered (celite), and concentrated. Dichloromethane was added and the insoluble material was filtered off. The solvent was evaporated and the residue purified by SiO2-gel chromatography (dichloromethane) to yield the desired aldehyde as an off-white solid (57 mg, 59%).
Quantity
93 mg
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One
Yield
59%

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